molecular formula C19H19N3 B2705921 2-Phenyl-4-(piperidin-1-yl)quinazoline CAS No. 332071-25-7

2-Phenyl-4-(piperidin-1-yl)quinazoline

Cat. No.: B2705921
CAS No.: 332071-25-7
M. Wt: 289.382
InChI Key: XYKFBMSBIHMNAV-UHFFFAOYSA-N
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Description

2-Phenyl-4-(piperidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a phenyl group at the 2-position and a piperidinyl group at the 4-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(piperidin-1-yl)quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a phenyl-substituted isocyanate, followed by cyclization to form the quinazoline core. The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to facilitate the formation of the quinazoline core. Additionally, continuous flow chemistry techniques may be utilized to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(piperidin-1-yl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Piperidine in the presence of a suitable leaving group, such as a halide, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to various piperidinyl-substituted quinazolines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the piperidinyl group, which may result in different biological activities.

    4-(Piperidin-1-yl)quinazoline: Lacks the phenyl group, affecting its pharmacological properties.

    2-Phenyl-4-(morpholin-1-yl)quinazoline: Contains a morpholinyl group instead of a piperidinyl group, leading to variations in its activity.

Uniqueness

2-Phenyl-4-(piperidin-1-yl)quinazoline is unique due to the presence of both the phenyl and piperidinyl groups, which contribute to its distinct pharmacological profile. This combination of substituents enhances its potential as a therapeutic agent by providing a balance of hydrophobic and hydrophilic properties, allowing for better interaction with biological targets .

Properties

IUPAC Name

2-phenyl-4-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-20-17-12-6-5-11-16(17)19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKFBMSBIHMNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332071-25-7
Record name 2-PHENYL-4-(1-PIPERIDINYL)QUINAZOLINE
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